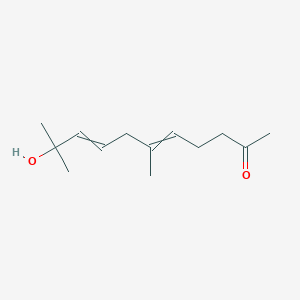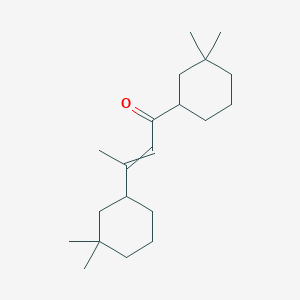
1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one is an organic compound with the molecular formula C20H34O. It features a butenone core with two 3,3-dimethylcyclohexyl groups attached at the 1 and 3 positions. This compound is notable for its unique structure, which includes two six-membered rings and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one typically involves the aldol condensation of 3,3-dimethylcyclohexanone with but-2-en-1-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alpha position of the ketone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or covalent interactions with active sites, influencing the activity of the target molecules. The compound’s unique structure allows it to fit into specific binding pockets, modulating biological pathways and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(3,3-dimethylcyclohexyl)prop-2-en-1-one: Similar structure but with a propene core instead of butene.
1,3-Bis(3,3-dimethylcyclohexyl)acetone: Similar structure but with an acetone core.
Uniqueness
1,3-Bis(3,3-dimethylcyclohexyl)but-2-en-1-one is unique due to its butenone core, which provides distinct reactivity and properties compared to its analogs. The presence of two 3,3-dimethylcyclohexyl groups also contributes to its steric and electronic characteristics, making it a valuable compound in various applications.
Propiedades
Número CAS |
63229-34-5 |
|---|---|
Fórmula molecular |
C20H34O |
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
1,3-bis(3,3-dimethylcyclohexyl)but-2-en-1-one |
InChI |
InChI=1S/C20H34O/c1-15(16-8-6-10-19(2,3)13-16)12-18(21)17-9-7-11-20(4,5)14-17/h12,16-17H,6-11,13-14H2,1-5H3 |
Clave InChI |
ICXYAXSPAIXZDK-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C1CCCC(C1)(C)C)C2CCCC(C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


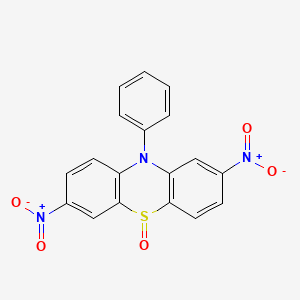

![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium](/img/structure/B14501281.png)
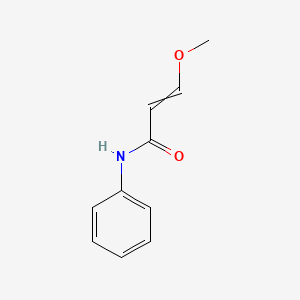

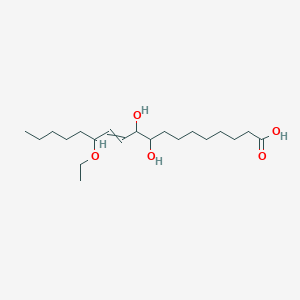
![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)

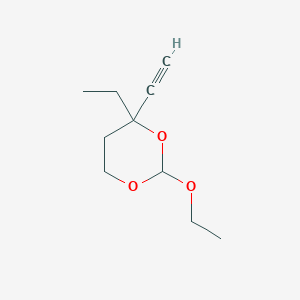


![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
